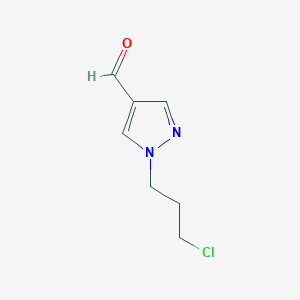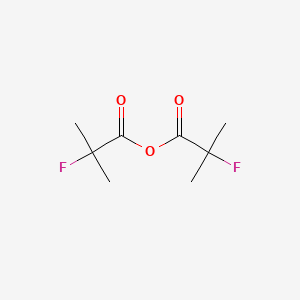![molecular formula C10H11BrFNO2 B12087875 3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B12087875.png)
3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, fluorine, and a hydroxypropan-2-yl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide typically involves the following steps:
Bromination and Fluorination: The introduction of bromine and fluorine atoms into the benzene ring can be achieved through electrophilic aromatic substitution reactions. Common reagents include bromine (Br2) and fluorine sources such as N-fluorobenzenesulfonimide (NFSI).
Amidation: The formation of the benzamide core is accomplished by reacting the brominated and fluorinated benzene derivative with an appropriate amine, such as (2S)-1-hydroxypropan-2-amine, under suitable conditions (e.g., using coupling agents like EDCI or DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxypropan-2-yl group can be oxidized to a carbonyl group or reduced to a methylene group using suitable oxidizing or reducing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base (e.g., NaOH) to facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce ketones.
Applications De Recherche Scientifique
3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and specificity. The hydroxypropan-2-yl group may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide
- 3-Bromo-4-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide
- 3-Bromo-2-fluorobenzonitrile
Uniqueness
3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide is unique due to its specific substitution pattern and the presence of the hydroxypropan-2-yl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C10H11BrFNO2 |
|---|---|
Poids moléculaire |
276.10 g/mol |
Nom IUPAC |
3-bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide |
InChI |
InChI=1S/C10H11BrFNO2/c1-6(5-14)13-10(15)7-3-2-4-8(11)9(7)12/h2-4,6,14H,5H2,1H3,(H,13,15)/t6-/m0/s1 |
Clé InChI |
YZJISXMKGQKJCY-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](CO)NC(=O)C1=C(C(=CC=C1)Br)F |
SMILES canonique |
CC(CO)NC(=O)C1=C(C(=CC=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12087795.png)

![(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12087807.png)
![Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12087814.png)



![ethyl[(1-methyl-1H-indol-7-yl)methyl]amine](/img/structure/B12087842.png)




![1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12087859.png)

